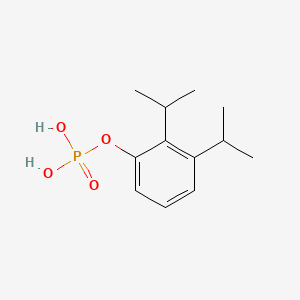

Diisopropylphenylphosphate

Description

Structure

3D Structure

Properties

CAS No. |

51496-03-8 |

|---|---|

Molecular Formula |

C12H19O4P |

Molecular Weight |

258.25 g/mol |

IUPAC Name |

[2,3-di(propan-2-yl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C12H19O4P/c1-8(2)10-6-5-7-11(12(10)9(3)4)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15) |

InChI Key |

SFFTXLYPBWITRH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C |

Other CAS No. |

51496-03-8 |

Synonyms |

diisopropyl(phenyl)phosphate diisopropylphenylphosphate diPrPhP |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Diisopropylphenylphosphate

Synthetic Methodologies for Diisopropylphenylphosphate Production

The creation of this compound is a multi-step process that primarily involves the alkylation of phenol (B47542) followed by phosphorylation. The precise control of reaction conditions and the choice of reagents are crucial in achieving high yields and purity of the final product.

Esterification Reactions and Optimizations

The initial step in the synthesis of this compound often involves the alkylation of phenol with propylene (B89431) to form isopropylphenyl precursors. This reaction is a form of Friedel-Crafts alkylation, where an isopropyl group is added to the phenyl ring of phenol. The process is typically catalyzed by an acid.

One common method utilizes p-toluene sulfonic acid as the catalyst. google.com The alkylation is carefully controlled to manage the degree of isopropylation. A key challenge is to minimize the formation of polyisopropylphenols, which can lead to a complex mixture of products. To achieve a higher yield of the desired monoisopropylphenyl intermediates, the reaction can be conducted in a two-step process. First, phenol is alkylated with propylene to a low C3/φ ratio (less than 0.25) to reduce the formation of polyisopropylphenols. Subsequently, unreacted phenol is removed by distillation, which increases the concentration of the desired monoisopropylphenol in the feedstock for the next step. google.com

General optimization strategies for esterification reactions, which are analogous to the alkylation step, often involve the use of acidic catalysts or enzymes and the removal of water to drive the reaction to completion. While traditional methods may use high temperatures (120-145°C), newer approaches focus on energy efficiency. google.com For instance, enzymatic esterification using lipase (B570770) at lower temperatures (around 60°C) coupled with pervaporation to remove water has been shown to achieve high conversion rates of over 97%. google.com

Table 1: Parameters for Isopropylphenyl Precursor Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Phenol, Propylene | Formation of isopropylphenyl |

| Catalyst | p-Toluene sulfonic acid | To facilitate the alkylation reaction |

| Initial C3/φ Ratio | < 0.25 | To minimize polyisopropylphenol formation |

| Post-distillation C3/φ Ratio | > 0.30 | To enrich the monoisopropylphenol content |

| Phosphorylating Agent | POCl3 | To form the final phosphate (B84403) ester |

Data sourced from patent information describing the preparation of isopropylphenyl/phenyl phosphate mixtures. google.com

Phosphorylation Techniques and Reaction Conditions

Once the isopropylphenyl feedstock is prepared, the next critical step is phosphorylation. This involves the reaction of the alkylated phenol with a phosphorylating agent to form the phosphate ester. A commonly used phosphorylating agent for this purpose is phosphorus oxychloride (POCl3). google.com

The phosphorylation of the distilland, which has an enriched concentration of monoisopropylphenol, yields the desired isopropylphenyl/phenyl phosphate mixture. google.com The reaction is typically carried out in a conventional manner, though specific conditions such as temperature, solvent, and reaction time are optimized to maximize the yield of this compound and minimize the formation of byproducts. The stoichiometry of the reactants is carefully controlled to influence the final composition of the phosphate ester mixture.

Mechanistic Investigations of this compound Synthesis

While specific mechanistic studies on the synthesis of this compound are not extensively detailed in the provided search results, the underlying reactions are well-established chemical transformations. The initial alkylation of phenol with propylene proceeds via an electrophilic aromatic substitution mechanism. The protonated propylene (isopropyl carbocation) acts as the electrophile that attacks the electron-rich phenol ring.

The subsequent phosphorylation with POCl3 is a nucleophilic substitution reaction. The hydroxyl group of the isopropylphenol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl3 and displacing a chloride ion. This process is repeated to form the triaryl phosphate.

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms in related organophosphorus compounds. For instance, in studies of the hydrolysis of diisopropyl fluorophosphate (B79755) by the enzyme DFPase, isotopic labeling helped to demonstrate the presence of a phosphoenzyme intermediate. nih.govnih.gov Such techniques could be applied to investigate the detailed mechanism of this compound synthesis, for example, by using 18O-labeled phenol to trace the origin of the oxygen atoms in the final product.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications. This can involve modifications to the phenyl ring, the isopropyl groups, or the phosphate moiety itself.

Structural Modifications and Substituent Effects

Structural modifications to this compound can significantly alter its electronic and steric properties. For example, introducing different substituents on the phenyl ring can influence the compound's reactivity and interactions with other molecules. The synthesis of such analogues would typically involve starting with a substituted phenol in the initial alkylation step.

In a broader context of organophosphorus compounds, incorporating phosphorus-based functional groups into other molecular scaffolds has been shown to influence key spectroscopic and molecular properties. researchgate.net For instance, the synthesis of phosphonate-substituted BODIPY dyes has been investigated to understand how these groups affect the structural, electronic, and optical properties of the molecule. researchgate.net These studies often involve computational analysis to predict the effects of structural changes.

Similarly, the synthesis of phosphinic dipeptide analogues, where the amide bond is replaced by a phosphinate moiety, demonstrates a strategy for creating structural variants with potential biological applications. mdpi.com These syntheses often involve the multi-step preparation of individual building blocks that are then combined.

Development of Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools in various research fields, including mechanistic studies and metabolic tracing. The synthesis of labeled this compound would involve the use of precursors enriched with stable isotopes such as deuterium (B1214612) (2H), carbon-13 (13C), or phosphorus-31 (31P, though naturally abundant, can be used in NMR studies), or radioactive isotopes like phosphorus-32 (B80044) (32P).

For example, the synthesis of deuterium-labeled derivatives of dimethylallyl diphosphate (B83284) has been reported, demonstrating strategies for introducing deuterium at specific positions. nih.gov These methods often involve multi-step syntheses starting from commercially available labeled starting materials. Similarly, 13C-labeled isopentenyl pyrophosphate has been synthesized from precursors like ethyl [2-13C]bromoacetate and [1,3-13C2]acetone. nih.govresearchgate.net

In the context of this compound, a 32P-labeled version could be synthesized using [32P]POCl3 in the phosphorylation step. Such a labeled compound would be highly useful for tracking the molecule in biological systems or for studying its interactions with enzymes. Photoactive analogues of related compounds, such as farnesyl diphosphate, have been synthesized with 32P labels to serve as probes for identifying and studying enzymes that utilize them as substrates. nih.gov

Table 2: Common Isotopes Used in Labeling Organophosphorus Compounds

| Isotope | Type | Common Application | Example Precursor |

|---|---|---|---|

| Deuterium (2H) | Stable | Mechanistic studies, metabolic tracing | D2O |

| Carbon-13 (13C) | Stable | NMR studies, metabolic pathway analysis | [1,3-13C2]acetone |

| Phosphorus-32 (32P) | Radioactive | Autoradiography, enzyme assays | [32P]POCl3 |

This table provides a general overview of isotopic labeling strategies applicable to the synthesis of labeled this compound.

Environmental Occurrence, Distribution, and Fate of Diisopropylphenylphosphate

Environmental Transformation and Degradation Pathways of Diisopropylphenylphosphate

The primary degradation pathway for this compound in the environment is hydrolysis, which involves the cleavage of its phosphate (B84403) ester bonds researchgate.net. The rate of this reaction is highly dependent on pH.

Under neutral conditions (pH 7) and at 25°C, the hydrolysis of the ester bonds is extremely slow, with an estimated half-life of around 1,100 years service.gov.uk. However, the degradation process is significantly faster under alkaline conditions. At pH 8 and 30°C, the estimated half-life for the hydrolysis of a phenyl group is approximately 24 days, while the half-life for an isopropylphenyl group is about 39 days service.gov.uk. At a neutral pH of 7, the alkaline-driven hydrolysis mechanism would result in a half-life of about 380 days service.gov.uk. Hydrolysis can also occur under acidic conditions, and the rate can be influenced by the presence of other substances that may stabilize the compound service.gov.ukresearchgate.netuoc.gr.

The mechanism involves nucleophilic attack on the phosphorus atom. In alkaline hydrolysis, a hydroxide (B78521) ion attacks the phosphorus center, leading to the cleavage of a P-O-aryl bond and the formation of a phosphate and a phenol (B47542). Under neutral conditions, a water molecule acts as the weaker nucleophile, resulting in a much slower reaction rate service.gov.uk.

Table 5: Estimated Hydrolysis Half-Life of Isopropylated Phenyl Phosphate Components

| Leaving Group | pH | Temperature | Estimated Half-Life | Reference |

|---|---|---|---|---|

| Phenyl | 8 | 30°C | ~24 days | service.gov.uk |

| Isopropylphenyl | 8 | 30°C | ~39 days | service.gov.uk |

| Phenyl/Isopropylphenyl | 7 | 25°C | ~1,100 years (neutral hydrolysis) | service.gov.uk |

| Phenyl/Isopropylphenyl | 7 | - | ~380 days (alkaline hydrolysis) | service.gov.uk |

Photolytic Transformation Processes and Products

Photolysis, or degradation by light, is a key abiotic process that can transform chemical structures in the environment. This process can occur through direct absorption of light energy by the chemical or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov

While specific studies on the photolysis of diisopropylphenyl phosphate are limited, the photochemical behavior of related organophosphate esters provides insight into potential transformation pathways. acs.orgcabidigitallibrary.org For organophosphorus compounds, photolytic degradation in aquatic environments can proceed via two main routes: cleavage of the phosphate ester bond or modification of the aromatic ring. cabidigitallibrary.org

Direct photolysis of a DIPFP molecule would involve the absorption of UV radiation, leading to an excited state that could subsequently break the P-O-aryl or P-O-alkyl bonds. This would likely result in the formation of diisopropyl phosphate and phenol , or their respective radicals. Indirect photolysis, often accelerated by sensitizers like humic substances present in natural waters, can generate highly reactive species such as singlet oxygen and hydroxyl radicals. nih.govacs.org These radicals can attack the DIPFP molecule, leading to hydroxylation of the phenyl ring or oxidation of the isopropyl groups, in addition to ester bond cleavage. nih.gov

Potential photolytic transformation products are summarized in the table below.

| Proposed Product Name | Formation Pathway |

| Diisopropyl-phenol | P-O-Aryl bond cleavage |

| Diphenyl phosphate | P-O-Aryl bond cleavage (from mixed esters) |

| Hydroxylated-DIPFP | Ring hydroxylation by radicals |

| Diisopropyl phosphate | O-Phenyl bond cleavage |

This table is based on general photolytic pathways for organophosphate esters, as direct experimental data for this compound is limited.

Biotransformation and Biodegradation by Microorganisms

The breakdown of complex organic molecules by microorganisms is a critical environmental fate process. For organophosphate esters, including DIPFP, biodegradation can lead to mineralization or the formation of various metabolites. nih.govd-nb.info

Microorganisms have evolved diverse enzymatic systems to metabolize organophosphorus compounds. nih.gov The primary enzymes responsible for the initial degradation of organophosphate esters are phosphotriesterases (PTEs) . anu.edu.au These enzymes, which include well-studied examples like organophosphate hydrolase (OPH) and organophosphate-degrading enzyme (OPDA), function by catalyzing the hydrolysis of the P-O ester bond. anu.edu.au PTEs often exhibit broad substrate specificity, allowing them to act on a wide range of organophosphate compounds, and it is highly probable that they are involved in the degradation of DIPFP. anu.edu.au

The hydrolytic cleavage of an ester bond in a DIPFP molecule by a PTE would release an alcohol or phenol and a corresponding phosphate diester. d-nb.info

Another potential pathway involves oxidative enzymes, such as cytochrome P450 monooxygenases . These enzymes can initiate degradation by hydroxylating the aromatic ring or the alkyl side chains (the isopropyl groups). This hydroxylation can make the molecule more water-soluble and susceptible to further degradation.

A study on the biodegradation of a related compound, isopropylphenyl diphenyl phosphate, in sediment microcosms suggested that microbial attack may first occur on the alkyl substituents of the triaryl phosphates before hydrolysis of the ester linkage proceeds. nih.gov This de-alkylation represents another significant enzymatic pathway.

Based on the known enzymatic pathways, several microbial degradation products of DIPFP can be predicted.

Hydrolysis Products: The most direct pathway, hydrolysis of the ester bond, would yield diisopropyl-phenol and a corresponding phosphate diester . Further enzymatic action by phosphatases could continue to break down the remaining ester bonds. nih.gov

De-alkylation Products: Research on commercial isopropylated triphenyl phosphate mixtures has identified triphenyl phosphate (TPP) as a metabolite. nih.gov This indicates that microorganisms are capable of removing the isopropyl group(s) from the phenyl ring, leaving the core phosphate ester intact. This is a significant finding as TPP is itself a recognized environmental contaminant.

Oxidative Products: Oxidation of the phenyl ring would result in various hydroxylated DIPFP isomers .

A summary of identified and likely microbial degradation products is provided below.

| Degradation Product | Precursor Compound | Implied Pathway |

| Triphenyl phosphate (TPP) | Isopropylphenyl diphenyl phosphate | Microbial de-alkylation nih.gov |

| Diisopropyl-phenol | Diisopropylphenyl phosphate ester | Microbial hydrolysis |

| Diphenyl phosphate | Diisopropylphenyl diphenyl phosphate | Microbial hydrolysis |

Sorption, Desorption, and Mobility Characteristics in Environmental Media

The mobility of a chemical in the environment is largely governed by its tendency to sorb (adhere) to soil particles and sediment, versus remaining dissolved in water. ecetoc.org This behavior is strongly influenced by the compound's hydrophobicity, often measured by the octanol-water partition coefficient (Log Kow), and its affinity for organic carbon, measured by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgepa.gov

Diisopropylphenyl phosphate and related IPPs are hydrophobic compounds. Isopropylphenyl diphenyl phosphate has a reported Log Kow of 5.31, indicating a strong preference for partitioning into fatty tissues and organic matter rather than water. nih.gov Chemicals with high Log Kow and Koc values are expected to bind tightly to the organic fraction of soils and sediments. ecetoc.org This strong sorption significantly reduces their mobility in the environment, meaning they are less likely to leach from soil into groundwater or be transported long distances in surface water. pioneer.comnutrien-ekonomics.com

However, this also means they can accumulate in sediments, which can act as long-term sinks and potential sources of future contamination. vulcanchem.com The primary mode of transport for such immobile compounds is often through the erosion and movement of contaminated soil and sediment particles.

Table 1: Physicochemical Properties Influencing Environmental Mobility

| Parameter | Value | Compound | Implication for Mobility |

|---|---|---|---|

| Log Kow | 5.31 | Isopropylphenyl diphenyl phosphate nih.gov | High potential for sorption, low mobility in water |

| Water Solubility | 0.33 mg/L @ 20°C | Isopropylated triphenyl phosphate publisso.de | Low solubility limits concentration in aqueous phase |

| Log Koc (estimated) | 3.8 - 4.8 | Isopropylated triphenyl phosphate service.gov.uk | Strong binding to soil/sediment organic carbon |

Volatilization and Atmospheric Deposition Dynamics

Volatilization is the process by which a chemical transitions from a solid or liquid state into the air. This is governed by properties such as vapor pressure and the Henry's Law constant, which describes the partitioning between air and water. epa.gov

Available data for isopropylated triphenyl phosphates indicate they have very low vapor pressures and low Henry's Law constants. nih.govservice.gov.ukpublisso.de This suggests that volatilization from water or moist soil surfaces is a slow process and not a major environmental transport pathway for the pure substance. nih.gov

Despite low volatility, many organophosphate esters, including triphenyl phosphate, are frequently detected in the atmosphere and in remote locations like the Arctic. canada.ca This is attributed to their widespread use in consumer and commercial products, from which they can slowly escape and adsorb onto airborne dust particles. This particle-bound transport allows for long-range atmospheric distribution, followed by deposition back to terrestrial and aquatic environments through wet (rain, snow) or dry deposition. canada.ca Therefore, while DIPFP itself is not highly volatile, its association with atmospheric particulates is a plausible mechanism for its widespread environmental distribution.

Table 2: Physicochemical Properties Influencing Atmospheric Fate

| Parameter | Value | Compound | Implication for Atmospheric Fate |

|---|---|---|---|

| Vapor Pressure | 9.5 x 10-6 Pa @ 20°C (est.) | Isopropylphenyl diphenyl phosphate service.gov.uk | Very low volatility |

| Henry's Law Constant | 7.74 x 10-8 atm·m³/mol (est.) | Isopropylphenyl diphenyl phosphate service.gov.uk | Slow volatilization from water |

| Atmospheric Half-life | 0.85 days (est.) | Vapor phase isopropylphenyl diphenyl phosphate nih.gov | Rapid degradation in the vapor phase by hydroxyl radicals |

Formation of Transformation Products and Metabolites of this compound

The environmental transformation of diisopropylphenyl phosphate results from the combination of abiotic (photolytic) and biotic (microbial) processes. These pathways can lead to a variety of degradation products and metabolites, which may have different environmental fates and mobilities than the parent compound.

The primary transformation pathways are:

Hydrolysis of Ester Bonds : This is a common feature of both photolytic and enzymatic degradation, cleaving the P-O bonds. cabidigitallibrary.organu.edu.au This results in the formation of simpler molecules like phenols and phosphate diesters or monoesters. For DIPFP, this would produce compounds such as diisopropyl-phenol .

Dealkylation : A key microbial pathway is the removal of the isopropyl groups from the phenyl ring. nih.gov This has been shown to convert isopropylated phenyl phosphates into triphenyl phosphate (TPP) .

Oxidation : Abiotic or biotic oxidation can add hydroxyl (-OH) groups to the phenyl ring, creating hydroxylated-DIPFP derivatives.

The table below summarizes the major transformation products and metabolites that are known or predicted to form from the degradation of diisopropylphenyl phosphate and its related commercial mixtures.

Table 3: Summary of this compound Transformation Products and Metabolites

| Parent Compound | Transformation Product / Metabolite | Formation Process |

|---|---|---|

| Isopropylphenyl diphenyl phosphate | Triphenyl phosphate (TPP) nih.gov | Microbial De-alkylation |

| Diisopropylphenyl phosphate ester | Diisopropyl-phenol | Photolysis, Microbial Hydrolysis |

| Diisopropylphenyl phosphate ester | Hydroxylated-DIPFP | Photolysis (indirect), Microbial Oxidation |

| Diisopropylphenyl diphenyl phosphate | Diphenyl phosphate | Photolysis, Microbial Hydrolysis |

| Diisopropylphenyl phosphate ester | Diisopropyl phosphate | Photolysis, Microbial Hydrolysis |

Characterization of Environmental Degradation Products

The degradation of isopropylated phenyl phosphates in the environment appears to be primarily driven by microbial activity. Studies on the breakdown of these compounds in environmental simulations have identified several degradation products, suggesting that dealkylation and hydrolysis are key pathways.

In sediment-water microcosm studies, triphenyl phosphate (TPP) was identified as an apparent degradation product of isopropylphenyl diphenyl phosphate (IPDP). echemi.comnih.gov This finding indicates that microbial processes can remove the isopropyl group from the phenyl ring, a process that may occur before the hydrolysis of the main phosphate ester bonds. nih.gov

Further analysis of IPDP degradation in freshwater sediment has pointed to the formation of various polar metabolites. While the specific identification of all metabolites was challenging due to their low concentrations, diphenyl phosphate (DPHP) was suggested as one of the likely products. service.gov.uk Other potential byproducts included methyl-substituted derivatives of diphenyl phosphate and isopropylphenyl phosphate . service.gov.uk These findings suggest that hydrolysis, which cleaves the ester bonds, is a significant degradation route alongside dealkylation.

Table 1: Environmental Degradation Products of Isopropylated Phenyl Phosphates

| Parent Compound | Degradation Product | Environmental Matrix | Degradation Pathway | Source |

|---|---|---|---|---|

| Isopropylphenyl diphenyl phosphate (IPDP) | Triphenyl phosphate (TPP) | Sediment/Water Microcosm | Microbial Dealkylation | nih.gov, echemi.com |

| Isopropylphenyl diphenyl phosphate (IPDP) | Diphenyl phosphate (DPHP) | Freshwater Sediment | Hydrolysis (presumed) | service.gov.uk |

| Isopropylphenyl diphenyl phosphate (IPDP) | Methyl-substituted derivatives of diphenyl phosphate | Freshwater Sediment | Undetermined | service.gov.uk |

| Isopropylphenyl diphenyl phosphate (IPDP) | Isopropylphenyl phosphate | Freshwater Sediment | Hydrolysis (presumed) | service.gov.uk |

Elucidation of Biotransformation Metabolites in Environmental Organisms (non-human)

The biotransformation of this compound and related ITPs in organisms involves metabolic pathways designed to detoxify and facilitate the excretion of these foreign substances. While data specific to a wide range of environmental organisms are limited, in vitro and in vivo studies in mammalian models, which can inform potential pathways in other species, have identified several key metabolites.

The primary metabolic pathways for ITPs appear to be hydrolysis and oxidation. Isopropylphenyl phenyl phosphate (ip-PPP) is a commonly identified urinary metabolite of ITP isomers and is frequently used as a biomarker for exposure. nih.govresearchgate.netnih.gov This diester is formed through the cleavage of one of the phenyl-phosphate ester bonds. Similarly, diphenyl phosphate (DPHP) , the major metabolite of triphenyl phosphate, has also been identified as a metabolite of ITPs, suggesting that cleavage of the isopropylphenyl group can occur. nih.govresearchgate.netduke.edu

In addition to hydrolysis, oxidation of the isopropyl group represents another significant biotransformation route. In vitro studies using liver fractions have tentatively identified hydroxy-isopropylphenyl diphenyl phosphate and mono-isopropenylphenyl diphenyl phosphate as novel metabolites of isopropylphenyl diphenyl phosphate. nih.govx-mol.com These findings indicate that cytochrome P450-mediated oxidation can modify the alkyl side chain, likely as a preliminary step before further conjugation and excretion.

Comparative metabolism studies in Arctic marine mammals have shown that alkyl substitution on the phenyl rings generally hinders the rate of metabolic depletion compared to the unsubstituted triphenyl phosphate. au.dk For example, tris(isopropylphenyl) phosphate isomers were metabolized more slowly than TPHP in liver microsomes from polar bears and ringed seals, which could influence the bioaccumulation potential of these compounds. au.dk

Table 2: Biotransformation Metabolites of Isopropylated Phenyl Phosphates

| Parent Compound | Metabolite | Organism/System | Metabolic Pathway | Source |

|---|---|---|---|---|

| Isopropylated Triaryl Phosphates (ITPs) | Isopropylphenyl phenyl phosphate (ip-PPP) | Mammalian models (urinary metabolite) | Hydrolysis | nih.gov, researchgate.net, nih.gov, duke.edu |

| Isopropylated Triaryl Phosphates (ITPs) | Diphenyl phosphate (DPHP) | Mammalian models (urinary metabolite) | Hydrolysis / Dealkylation + Hydrolysis | nih.gov, researchgate.net |

| Isopropylphenyl diphenyl phosphate (IPDP) | Hydroxy-isopropylphenyl diphenyl phosphate | Human liver S9 fractions (in vitro) | Oxidation | nih.gov, x-mol.com |

| Isopropylphenyl diphenyl phosphate (IPDP) | Mono-isopropenylphenyl diphenyl phosphate | Human liver S9 fractions (in vitro) | Oxidation / Dehydrogenation | nih.gov, x-mol.com |

| Tris(isopropylphenyl) phosphate (TIPP) | (Not specified) | Polar bear, Ringed seal (liver microsomes) | Metabolism observed to be slower than TPHP | au.dk |

Advanced Analytical Methodologies for Diisopropylphenylphosphate Research

Chromatographic Techniques for Diisopropylphenylphosphate Separation and Detection

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of this compound. The selection of a specific chromatographic method is primarily dictated by the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Method Development

Gas chromatography-mass spectrometry (GC-MS) is a principal analytical technique for the detection and quantification of this compound, particularly due to its sufficient volatility and thermal stability. wikipedia.orgthermofisher.com The method's success hinges on careful development, from sample injection to detection, to avoid analyte degradation and ensure accurate results. wikipedia.orgvulcanchem.com

Method development often involves a splitless injection mode to transfer the maximum amount of analyte onto the column. nih.gov The high temperatures of the GC inlet (often up to 300°C) can pose a risk of thermal degradation for some organophosphorus compounds. wikipedia.org To mitigate this, deactivated inlet liners are crucial to minimize active sites that can cause analyte loss. vulcanchem.com

The separation is typically achieved on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS or ZB-5). nih.govresearchgate.net The gas chromatograph is coupled to a mass spectrometer, which acts as the detector. Electron ionization (EI) is a common ionization source, breaking the molecule into a reproducible pattern of fragment ions that are characteristic of the compound's structure. etamu.edu For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. ca.govgetenviropass.com This technique uses multiple reaction monitoring (MRM) to isolate a specific precursor ion and detect a characteristic product ion, significantly reducing background noise. ca.gov A German validated method for isopropylated phenyl phosphates in air samples reports a relative limit of quantification (LOQ) of 0.050 mg/m³ with a mean recovery of 98.9% ± 6%. vulcanchem.compublisso.de

Table 1: Typical GC-MS Parameters for Organophosphate Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Inlet Temperature | 250 - 300 °C | Ensures complete vaporization of the sample. |

| Liner Type | Deactivated, single taper with quartz wool | Minimizes analyte degradation and traps non-volatile residues. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Provides separation based on boiling point and polarity. |

| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 300°C) | Separates compounds based on their elution temperatures. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragmentation patterns. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | SIM/MRM increases sensitivity and selectivity for target analytes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms

For this compound that may be present in non-volatile forms or as polar metabolites, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical approach. wikipedia.org LC-MS is particularly advantageous for compounds that are thermally labile and thus unsuitable for GC analysis. nih.gov

The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection capabilities of mass spectrometry. wikipedia.orgnih.gov Reversed-phase chromatography using a C18 column is a common separation strategy. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to provide protons and improve ionization efficiency in positive ion mode. researchgate.net

The interface between the LC and the MS is critical. Electrospray ionization (ESI) is frequently used and is well-suited for polar compounds. mdpi.com For a broader range of organophosphate esters with varying polarities, atmospheric pressure chemical ionization (APCI) can be a more robust choice, as it is less affected by lipid residues in biological samples and can handle less polar compounds. frontiersin.org Tandem mass spectrometry (LC-MS/MS) is almost universally employed for its high sensitivity and specificity, allowing for the quantification of analytes at very low concentrations in complex biological and environmental matrices. nih.govmdpi.com For certain phosphate (B84403) metabolites, ion-pairing reagents like diisopropylethylamine (DIPEA) can be used to improve retention on reversed-phase columns and enhance sensitivity. nih.gov

Table 2: Typical LC-MS/MS Parameters for Organophosphate Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | UHPLC | Provides higher resolution and faster analysis times than HPLC. |

| Column Type | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with 0.1% Formic Acid | Elutes compounds of varying polarities from the column. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimal flow for typical analytical columns. |

| Ionization Source | ESI or APCI (Positive/Negative Mode) | Generates charged ions from the eluting analytes. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive MRM transitions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Isolates specific precursor-product ion pairs for quantification. |

Advanced Hyphenated Techniques (e.g., GCxGC, LCxLC)

For highly complex samples containing numerous isomers or a wide range of contaminants, advanced hyphenated techniques such as comprehensive two-dimensional gas chromatography (GCxGC) offer superior separation power. GCxGC utilizes two columns with different stationary phases (e.g., non-polar followed by polar) to provide an orthogonal separation. This results in a structured two-dimensional chromatogram with greatly increased peak capacity, enhancing the ability to resolve co-eluting compounds. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide high-resolution mass spectra for all detected peaks, aiding in the identification of unknown compounds in complex mixtures like environmental samples.

Similarly, two-dimensional liquid chromatography (LCxLC) can be employed for complex non-volatile samples, providing enhanced separation of polar compounds that are challenging to resolve with single-dimension LC. uva.nl These advanced techniques are particularly valuable in research for non-target screening and discovering novel or unexpected contaminants alongside known analytes like this compound.

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. scioninstruments.com The primary goal is to isolate the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for instrumental detection. scharlab.com

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of this compound from liquid samples like water or from sample extracts. nih.govpjoes.com The standard SPE protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent. scharlab.com The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For organophosphate esters, reversed-phase sorbents like C18 are common. nih.gov For extracting polar metabolites from urine, a weak anion exchange sorbent may be employed. nih.gov

A simplified three-step protocol (load-wash-elute) can be used with modern water-wettable polymer-based sorbents, which saves time and reduces solvent consumption. nih.gov

Solid-phase microextraction (SPME) is a solvent-free microextraction technique that integrates sampling, extraction, and concentration into a single step. mdpi.com A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (either directly or to the headspace above it). mdpi.com Analytes partition onto the fiber, which is then transferred directly to the GC inlet for thermal desorption and analysis. mdpi.com This technique is fast, simple, and sensitive, making it suitable for screening and quantitative analysis in various matrices.

QuEChERS and Other Matrix-Specific Extraction Protocols

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation approach, especially for solid and semi-solid matrices like food, sediment, and biological tissues. mdpi.comexlibrisgroup.com The original method was designed for pesticide residue analysis in fruits and vegetables but has been widely adapted for other compounds, including organophosphate esters. nih.govexlibrisgroup.com

The typical QuEChERS procedure involves two main stages. First, the homogenized sample is extracted with an organic solvent, usually acetonitrile. exlibrisgroup.com Then, a mixture of salts (commonly magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation (salting out) and drive the analytes into the acetonitrile layer. exlibrisgroup.com The second stage is dispersive solid-phase extraction (d-SPE) for cleanup. An aliquot of the acetonitrile extract is mixed with a sorbent (such as primary secondary amine, PSA, to remove fatty acids, or C18 to remove non-polar interferences) and magnesium sulfate to remove residual water. mdpi.comexlibrisgroup.com After vortexing and centrifugation, the final extract is ready for GC-MS or LC-MS analysis. exlibrisgroup.com For high-fat matrices like milk or fish, a freezing-out step may be added before the d-SPE cleanup to precipitate lipids. exlibrisgroup.comvjol.info.vn

Table 3: General Protocol for QuEChERS Extraction

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Homogenization & Extraction | Homogenize sample (e.g., 10g) and add 10 mL of acetonitrile. Shake vigorously. | To create a uniform sample and extract analytes into the solvent. |

| 2. Salting-Out Partitioning | Add a salt mixture (e.g., MgSO₄, NaCl). Shake and centrifuge. | To induce phase separation and partition analytes into the acetonitrile layer. |

| 3. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the supernatant to a tube containing a sorbent (e.g., PSA, C18) and MgSO₄. Vortex and centrifuge. | To remove matrix interferences like fats, sugars, and pigments. |

| 4. Final Extract | Collect the final purified supernatant for instrumental analysis. | The sample is ready for injection into a GC-MS or LC-MS system. |

Derivatization Strategies for Enhanced Analysis

While direct analysis of this compound is feasible using modern chromatographic techniques, derivatization remains a powerful strategy, particularly for its environmental degradants or metabolites, such as dialkyl phosphates. Chemical derivatization aims to modify the analyte to improve its analytical properties, such as increasing its volatility for gas chromatography (GC) or enhancing its ionization efficiency for mass spectrometry (MS).

For organophosphorus compounds, derivatization often targets the more polar hydrolysis products. Silylation is a common approach where active hydrogens, such as those in the phosphate acid group, are replaced with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity of the molecule and increases its thermal stability, making it more suitable for GC analysis. rsc.org

Another advanced strategy involves cationic derivatization to significantly improve sensitivity in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). Reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) have been used to derivatize organophosphorus acids. mdpi.comresearchgate.net This pre-column derivatization introduces a permanently charged moiety to the analyte, greatly enhancing its ESI efficiency and leading to lower limits of detection. mdpi.com For instance, derivatization of related organophosphorus acids with CAX-B has been shown to improve limits of identification by one to over two orders of magnitude. mdpi.com

| Derivatization Strategy | Target Analyte | Reagent | Purpose | Analytical Technique |

| Silylation | Dialkyl Phosphates (Hydrolysis Products) | Trimethylsilane (TMS) donors | Increase volatility and thermal stability | Gas Chromatography (GC) |

| Cationic Derivatization | Organophosphorus Acids (Hydrolysis Products) | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Enhance ionization efficiency and sensitivity | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Amine-based Derivatization | Phosphate Metabolites | 3-aminomethyl pyridine (B92270) (AMPy) | Improve stability and detection sensitivity | Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) |

This table summarizes common derivatization strategies applicable to the analysis of this compound and its related degradation products.

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for elucidating the precise molecular structure of this compound. Both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy provide critical information.

¹H NMR spectra reveal the number and connectivity of hydrogen atoms. For this compound, characteristic signals would correspond to the aromatic protons on the phenyl ring and the aliphatic protons of the two isopropyl groups (methine and methyl protons).

³¹P NMR is particularly informative for organophosphates, as the chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. Research on the closely related 2,6-diisopropylphenyl phosphate (dippH₂) shows a single peak in the ³¹P{¹H} NMR spectrum, indicating a unique phosphorus center. researchgate.net The chemical shifts for these types of aryl phosphates typically appear in the upfield region of the spectrum relative to phosphoric acid. researchgate.net

| Nucleus | Compound Type | Observed Chemical Shift (δ) |

| ³¹P{¹H} | 2,6-diisopropylphenyl phosphate | δ = -4.6 ppm (in solution) |

| ³¹P{¹H} | Anionic 2,6-diisopropylphenyl phosphate | δ = -3.3 ppm |

| ¹H | 2,6-diisopropylphenyl phosphate (O-H proton) | δ ≈ 11-12 ppm (broad resonance) |

This table presents typical NMR chemical shifts for compounds closely related to this compound, based on published research findings. researchgate.net

Infrared (IR) and Raman Spectroscopy for Material Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by identifying the functional groups present in a molecule. These methods are complementary and crucial for material characterization.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the P=O (phosphoryl) and P-O-C (phosphate ester) stretching vibrations. Studies on similar aryl phosphates show sharp, characteristic absorption bands for the P=O group around 1160-1200 cm⁻¹ and for the P-OH group (in hydrolyzed species) around 2380-2490 cm⁻¹. researchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of phosphates, Raman spectroscopy can provide complementary information on the P-O stretching and bending modes. researchgate.net For instance, in vivianite-group phosphates, a single intense Raman band is observed for the symmetric P-O stretching vibration around 950 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| P=O Stretch | Phosphoryl | 1160 - 1200 | IR |

| P-O-C Stretch | Phosphate Ester | 950 - 1050 | IR, Raman |

| P-OH Stretch | Phosphate (hydrolyzed) | 2380 - 2490 | IR |

| Aromatic C-H Stretch | Phenyl group | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | Isopropyl groups | 2850 - 3000 | IR, Raman |

This table outlines the expected characteristic vibrational frequencies for the functional groups within this compound, compiled from data on related phosphate compounds. researchgate.netresearchgate.net

Method Validation and Quality Assurance in this compound Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the determination of this compound must be rigorously validated. Method validation establishes the performance characteristics of a procedure, while quality assurance (QA) comprises the systematic actions necessary to provide confidence in the data. researchgate.netchemsecret.org

Key validation parameters include: chemsecret.org

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of agreement between the true value and the value found. It is often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Research on a mixture of aryl organophosphate esters, including 2,4-diisopropylphenyl diphenyl phosphate, using LC-MS/MS reported LOQs ranging from 0.09 to 3.2 ng g⁻¹. nih.gov Another validated method for isopropylated phenyl phosphates in air samples using GC-MS reported a mean recovery of 98.9% ± 6% and an LOQ of 0.050 mg/m³. publisso.de

Quality assurance protocols are essential for routine analysis. These include: epa.govepa.gov

Analysis of Blanks: Field and laboratory reagent blanks are analyzed to check for contamination.

Use of Standards: Calibration standards are used to quantify the analyte, while internal standards (e.g., deuterated analogues like triphenyl phosphate-d15) are used to correct for variations in sample preparation and instrument response. publisso.de

Laboratory Control Samples (LCS): A standard of known concentration is analyzed with each batch of samples to monitor the performance of the entire analytical system.

| Validation Parameter | Typical Performance Metric | Example Value (Aryl OPEs) |

| Linearity (r²) | Correlation Coefficient | > 0.995 |

| Accuracy | Mean Recovery | 98.9% ± 6% |

| Precision | Relative Standard Deviation (RSD) | < 15% |

| Limit of Quantification (LOQ) | ng g⁻¹ (in dust) | 0.09 - 3.2 ng g⁻¹ |

| Limit of Quantification (LOQ) | mg/m³ (in air) | 0.050 mg/m³ |

This table shows typical method validation parameters and reported values from studies on isopropylated phenyl phosphates and other aryl organophosphate esters (OPEs). researchgate.netnih.govpublisso.de

Molecular and Biochemical Interaction Mechanisms of Diisopropylphenylphosphate

Enzyme Interaction Studies of Diisopropylphenylphosphate

The principal molecular targets of this compound are enzymes within the serine hydrolase superfamily, most notably cholinesterases and carboxylesterases.

This compound is an inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is the primary mechanism behind its biological activity. The process of inhibition involves the covalent phosphorylation of a serine residue within the enzyme's active site, leading to an inactive enzyme complex. nih.gov This prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine (B1216132), leading to its accumulation at cholinergic synapses and subsequent overstimulation of acetylcholine receptors. nih.govresearcher.life

While specific kinetic data for this compound is not extensively available in the public literature, studies on its close structural analog, diisopropyl fluorophosphate (B79755) (DFP), provide insight into its likely behavior. In vitro studies on DFP have demonstrated differential sensitivity of cholinesterases from various species and tissues. For instance, in monkeys and humans, serum cholinesterase is significantly more sensitive to inhibition by DFP than cholinesterase from red blood cells or the brain. americanpharmaceuticalreview.com In contrast, rabbit brain and red blood cell cholinesterases exhibit greater sensitivity than rabbit serum cholinesterase. americanpharmaceuticalreview.com This highlights species- and tissue-specific differences in the inhibitory profile of this class of organophosphates.

Table 1: Comparative Sensitivity of Various Cholinesterases to Inhibition by Diisopropyl fluorophosphate (DFP) (in vitro) (Note: This data is for the structural analog DFP and is presented as an indicator of potential activity for DIPP. pI50 is the negative logarithm of the molar concentration of inhibitor required to produce 50% inhibition.)

| Species | Tissue Source | pI50 | Relative Sensitivity |

| Rabbit | Serum | 4.1 | Low |

| Rabbit | Red Blood Cells | 5.2 | Medium |

| Rabbit | Brain | 5.5 | High |

| Monkey | Serum | High | Greater than Red Cell/Brain |

| Monkey | Red Blood Cells | Low | Less than Serum |

| Monkey | Brain | Low | Less than Serum |

| Human | Serum | High | Greater than Red Cell/Brain |

| Human | Red Blood Cells | Low | Less than Serum |

| Human | Brain | Low | Less than Serum |

Data sourced from a 1946 study on diisopropyl fluorophosphate. americanpharmaceuticalreview.com

The inhibition kinetics for many organophosphates are characterized as mixed or non-competitive. evotec.com This suggests that while they bind covalently to the active site, their interaction may also influence the enzyme's conformation, affecting substrate binding and/or turnover.

This compound also targets other serine hydrolases, such as carboxylesterases (CEs). americanpharmaceuticalreview.com CEs are crucial for the hydrolysis of a wide range of endogenous esters and xenobiotics. researchgate.netnih.gov Organophosphates are known to be potent, irreversible inhibitors of CEs, including the major human isoforms, CES1 and CES2. uef.fi The mechanism is analogous to cholinesterase inhibition, involving the phosphorylation of the catalytic serine residue (e.g., Ser-221 in CES1). uef.fi This covalent modification renders the enzyme inactive.

In vitro assays using specific substrates can determine the inhibitory potential of compounds against CEs. nih.govfrontiersin.orgmdpi.com While specific IC50 or Ki values for this compound against various carboxylesterases are not readily found in published literature, its classification as an organophosphate strongly implies that it is an effective inhibitor of this enzyme class. The inhibition of CEs can alter the metabolism of various drugs and endogenous compounds, a key consideration in toxicology. researchgate.netresearchgate.net

The fundamental mechanism of action for this compound against its target enzymes is phosphorylation. nih.gov Serine hydrolases, including acetylcholinesterase and carboxylesterases, feature a catalytic triad (B1167595) typically composed of serine, histidine, and a glutamate (B1630785) or aspartate residue. nih.gov The serine residue acts as a nucleophile, attacking the substrate. This compound acts as a phosphorylating agent, where the phosphorus atom is electrophilic and is attacked by the hydroxyl group of the active site serine. nih.govnih.gov

This reaction results in the formation of a highly stable, covalent phosphoserine bond, with the diisopropylphenyl group as the leaving group. americanpharmaceuticalreview.comnih.gov This phosphorylated enzyme is catalytically inactive and its regeneration is extremely slow, leading to what is considered irreversible inhibition.

Activity-based protein profiling (ABPP) is a powerful technique used to characterize such interactions. Probes like fluorophosphonates linked to a reporter tag (e.g., biotin) have been used to selectively label active serine hydrolases in complex biological samples. americanpharmaceuticalreview.comnih.gov These probes react with the active site serine in the same manner as organophosphate inhibitors, confirming the covalent nature of the interaction and allowing for the identification and quantification of targeted enzymes. americanpharmaceuticalreview.com

Receptor Binding and Signaling Pathway Modulation

The effects of this compound on signaling pathways are predominantly secondary to its primary action as an enzyme inhibitor.

A review of the scientific literature does not indicate that this compound acts as a direct ligand for common neurotransmitter or hormone receptors. Standard in vitro ligand-receptor binding assays, which are used to determine the affinity of a compound for a specific receptor, have not been reported for DIPP. khanacademy.orgnews-medical.net The established mechanism for organophosphates centers on enzyme inhibition rather than direct receptor agonism or antagonism. nih.gov While some organophosphates may have actions at non-cholinesterase targets, direct, high-affinity binding to receptors in a manner similar to endogenous ligands is not a recognized primary mechanism for this class of compounds. mdpi.com

The primary mode by which this compound interferes with endogenous signaling is through the disruption of the cholinergic system. By inhibiting acetylcholinesterase, DIPP causes an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine leads to the persistent stimulation of both muscarinic and nicotinic acetylcholine receptors, which are G-protein coupled receptors and ligand-gated ion channels, respectively. nih.gov

This overstimulation triggers a cascade of downstream signaling events. For example, activation of muscarinic receptors can lead to the modulation of second messenger systems, such as the phosphoinositide pathway (leading to the formation of inositol (B14025) trisphosphate and diacylglycerol) and the cyclic AMP (cAMP) pathway. These changes can, in turn, activate various protein kinases like Protein Kinase C (PKC) and affect intracellular calcium levels, leading to widespread and varied cellular responses. However, these effects are a direct consequence of receptor hyperstimulation by acetylcholine, not a direct interaction of DIPP with these downstream signaling molecules. There is no evidence in the reviewed literature to suggest that DIPP directly modulates other key signaling cascades, such as the MAPK or PI3K/Akt pathways, at the molecular level.

Interactions with Nucleic Acids and Proteins

DNA Adduct Formation and Repair Mechanisms (mechanistic, non-human/in vitro)

Following a comprehensive search of scientific databases and literature, no specific studies detailing the formation of DNA adducts by this compound in non-human or in vitro systems were identified. The process of DNA adduct formation involves the covalent binding of a chemical or its metabolite to DNA, which can potentially lead to mutations if not repaired. nih.govresearchgate.net This is a critical mechanism in chemical carcinogenesis for many compounds. mdpi.comencyclopedia.pub However, research specifically investigating whether this compound or its metabolites form such adducts, and the potential cellular repair mechanisms that would be involved, is not available in the reviewed literature.

Protein Adduction and Conformational Changes (mechanistic, non-human/in vitro)

The covalent binding of chemicals to proteins, known as protein adduction, can alter protein structure and function. nih.govmdpi.com Such modifications can lead to conformational changes, which are shifts in the three-dimensional shape of the protein that can impact its biological activity. wikipedia.orgnih.gov Despite a targeted search, no specific in vitro or non-human studies were found that describe the mechanisms of protein adduction or subsequent conformational changes induced by this compound. Research on other organophosphorus compounds has shown the potential for adduction to various proteins, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Cellular Uptake, Metabolism, and Efflux Mechanisms (in vitro/non-human cell lines)

Membrane Transport Dynamics

The entry of a chemical into a cell is governed by its physicochemical properties and its interaction with the cell membrane and associated transport proteins. eeer.orgnih.gov Mechanisms can range from passive diffusion across the lipid bilayer to active transport mediated by carrier proteins. eeer.org A review of the available literature yielded no specific studies on the membrane transport dynamics of this compound in any in vitro or non-human cell lines. Therefore, the specific transporters involved or the kinetics of its uptake into cells have not been characterized.

Intracellular Biotransformation Pathways

Efflux Transporter Systems

Cells possess various efflux transporters, such as those from the ATP-binding cassette (ABC) transporter superfamily, which actively pump xenobiotics out of the cell, playing a role in cellular defense and multidrug resistance. nih.govmicropspbgmu.rufrontiersin.org Investigation into whether this compound is a substrate for any of these efflux pumps in non-human cell lines is crucial for understanding its intracellular accumulation and potential for resistance development. A thorough literature search found no studies that have investigated or identified the involvement of specific efflux transporter systems in the removal of this compound from cells.

Diisopropylphenylphosphate in Material Science and Industrial Applications Research

Functionality as a Flame Retardant in Polymeric Systems

Diisopropylphenyl phosphate (B84403) is part of the broader category of isopropylated triaryl phosphates, which are utilized as additive flame retardants in a variety of polymers. atamanchemicals.comepa.gov These compounds are not chemically bound to the polymer matrix and are incorporated to reduce flammability, slow ignition, and inhibit the spread of fire. atamanchemicals.comnih.gov Their application is widespread, finding use in materials such as polyvinyl chloride (PVC), polyurethane foams, and various resins for electronics, construction, and automotive components. atamanchemicals.comservice.gov.uk The dual functionality of these phosphates as both flame retardants and plasticizers makes them highly versatile in polymer formulations. atamanchemicals.comcanada.ca

Mechanism of Flame Retardancy in Specific Polymers

The flame-retardant action of diisopropylphenyl phosphate and related isopropylated phenyl phosphates occurs through mechanisms in both the condensed (solid) phase and the gas phase. atamanchemicals.comresearchgate.net

Condensed-Phase Mechanism : During the combustion of a polymer, the phosphate compound undergoes thermal decomposition. atamanchemicals.com This process leads to the formation of phosphoric acid, which subsequently condenses to form pyrophosphoric acid. atamanchemicals.com This resulting acid promotes the dehydration and carbonization of the polymer matrix, leading to the formation of a stable, insulating char layer on the material's surface. atamanchemicals.comevitachem.comalfa-chemistry.comspecialchem.com This char layer acts as a physical barrier, limiting the transfer of heat from the flame to the polymer and restricting the flow of flammable volatile gases to the flame front. specialchem.commdpi.cominchem.org In polymers like polypropylene (B1209903), the addition of isopropylphenyl diphenyl phosphate has been shown to enhance char-forming effectiveness. google.com

Gas-Phase Mechanism : In the gas phase, the thermal decomposition of the phosphate ester generates phosphorus-containing radical species, such as PO• and HPO₂•. atamanchemicals.comresearchgate.netnih.gov These radicals are highly reactive and interfere with the flame's chain propagation reactions by scavenging key high-energy radicals like H• and OH•. alfa-chemistry.comnih.govsemanticscholar.org This "flame poisoning" effect cools the system and reduces the concentration of flammable gases, ultimately suppressing combustion. specialchem.com

The effectiveness of each mechanism can depend on the specific polymer and the other additives present in the formulation. researchgate.net

Migration and Leaching Studies from Flame-Retarded Materials

As additive flame retardants, isopropylated phenyl phosphates, including diisopropylphenyl phosphate, are not covalently bonded to the polymer structure. This allows them to migrate out of the host material over time, a process often referred to as leaching or blooming. nih.gov This migration is a known pathway for the release of these substances into the environment from various products. service.gov.uknih.gov

Studies have shown that organophosphate esters (OPEs) can be released from a wide range of consumer and industrial goods, including building materials, electronics, and textiles. service.gov.ukcanada.caresearchgate.net The rate of migration can be influenced by environmental factors such as temperature and air exchange rates. nih.gov For instance, research on OPEs in dust has demonstrated that migration rates from source materials are higher at lower air change rates. nih.gov Environmental risk assessments have identified in-service losses from products like PVC, paints, and textiles as a primary source of regional emissions for isopropylated phenyl phosphates. service.gov.uk Because these compounds can adsorb to dust particles, they can be transported over long distances. nih.govnih.gov

Thermal Stability and Degradation of Diisopropylphenylphosphate in Materials

The thermal stability of diisopropylphenyl phosphate is a critical property for its application in polymers, which are often processed at elevated temperatures. The compound is characterized by a high boiling point (above 400°C) and low vapor pressure, which contributes to its stability during manufacturing processes. evitachem.com

However, at sufficiently high temperatures, such as those encountered during a fire, the compound undergoes thermal decomposition. The primary degradation pathway for aryl phosphates involves the elimination of a phosphorus acid. evitachem.com This decomposition can release various byproducts, including phenolic compounds and, under certain conditions, toxic gases like phosphine. evitachem.com An environmental risk assessment report compiled data on the thermal degradation of various aryl phosphates, showing the temperatures at which significant weight loss occurs.

| Compound | Temperature for 10% Weight Loss (°C) | Temperature for 50% Weight Loss (°C) |

|---|---|---|

| Triphenyl phosphate | 329 | 367 |

| Cresyl diphenyl phosphate | 345 | 382 |

| Isopropylphenyl diphenyl phosphate | 348 | 385 |

Data adapted from a UK environmental risk evaluation report. service.gov.uk

Role as a Plasticizer in Polymer Formulations

In addition to its flame-retardant properties, diisopropylphenyl phosphate functions as an effective plasticizer. atamanchemicals.com Plasticizers are additives that increase the flexibility, workability, and durability of a material. epa.govnih.gov Organophosphates are frequently used as flame-retardant plasticizers, especially in PVC applications such as wire and cable insulation, automotive interiors, and conveyor belts. service.gov.ukinchem.org

Effects on Polymer Properties and Processing

The incorporation of diisopropylphenyl phosphate as a plasticizer alters the physical and mechanical properties of the host polymer. By embedding themselves between the long polymer chains, the plasticizer molecules reduce the intermolecular forces (van der Waals forces) that hold the chains together. service.gov.uk This action increases the free volume within the polymer matrix, allowing the chains greater mobility. service.gov.ukhallstarindustrial.com

The primary effects on polymer properties include:

Increased Flexibility and Ductility : The material becomes less rigid and brittle.

Lowered Glass Transition Temperature (Tg) : The temperature at which the polymer transitions from a hard, glassy state to a softer, more rubbery state is reduced, making the material pliable over a wider temperature range. service.gov.uk

Enhanced Processing Characteristics : The reduction in melt viscosity facilitates easier processing during manufacturing steps like extrusion and molding. evitachem.com

Research documented in a patent for flame-retardant polypropylene (PP) composites demonstrated that the addition of isopropylphenyl diphenyl phosphate improved the mechanical properties of the final material.

| Property | Composite without IPPDP | Composite with 2.5% IPPDP |

|---|---|---|

| Tensile Elongation (%) | 14 | 25 |

| Tensile Strength (psi) | 3100 | 3400 |

| Flexural Modulus (kpsi) | 260 | 230 |

Data derived from patent literature describing polypropylene composites. The addition of the phosphate ester plasticizer improved ductility (tensile elongation) and strength while slightly reducing stiffness (flexural modulus). google.com

Assessment of Migration from Plasticized Products

The potential for plasticizers to migrate from polymeric materials is a significant consideration, particularly for products that come into contact with food or are used in sensitive environments. nih.gov Since organophosphate plasticizers are not chemically bound to the polymer, they can leach out, with the rate of migration depending on several factors. nih.govnih.gov

Key factors influencing migration include:

Temperature : Higher temperatures increase the diffusion rate of the plasticizer within the polymer, accelerating migration. nih.govresearchgate.net

Contact Time : Longer exposure periods generally lead to a greater total mass of migrated substance. researchgate.netresearchgate.net

Nature of Contact Medium : Migration is significantly higher into fatty or oily substances compared to aqueous media due to the lipophilic (fat-loving) nature of most organophosphate esters. nih.govresearchgate.netfoodpackagingforum.orgnih.gov

Plasticizer Concentration : A higher initial concentration of the plasticizer in the polymer can lead to a higher migration rate. researchgate.net

Molecular Weight : Lower molecular weight organophosphate esters tend to migrate more rapidly than those with higher molecular weights. nih.govresearchgate.net

Studies on various OPEs in food packaging have confirmed these trends. For example, migration efficiency into food simulants was shown to have a significant positive correlation with temperature and was higher in high-fat content foods. nih.gov One study found that the mean migration efficiencies of various OPEs from polypropylene into full-fat milk powder increased from 3.1-37.5% at 25°C to 23.9-80.4% at 60°C. nih.gov Another investigation into plastic food packaging identified 42 different OPEs, with 26 of them detected in at least one of four food simulants, highlighting the widespread potential for migration. researchgate.net

Environmental Release and Lifecycle Assessment from Industrial Applications

The lifecycle of diisopropylphenyl phosphate (DIPP), a type of isopropylated triphenyl phosphate (ITP), involves its use as an additive flame retardant and plasticizer in a range of industrial and consumer products. service.gov.uk Since DIPP is physically mixed with polymer materials rather than chemically bonded, it can be released into the environment through volatilization and leaching during manufacturing, product use, and disposal. mdpi.com

Emissions during Manufacturing and Product Use

Diisopropylphenyl phosphate is released into the environment primarily through its application as a flame retardant plasticizer, hydraulic fluid, and lubricant additive. nih.gov Its use in various materials contributes to its environmental presence.

Industrial Processes: During the manufacturing process, such as the compounding and conversion of plastics, emissions can occur. service.gov.uk Industrial uses in lubricant additives, plastic products, rubber products, and paints and coatings are considered significant sources of environmental release. canada.ca Point source releases to the environment are likely to occur from industrial facilities that formulate these products. canada.ca

Product Use & In-Service Losses: DIPP is incorporated into a wide array of products, leading to diffuse environmental releases throughout their service life. Key applications include:

Plastics and Polymers: It is widely used as a flame retardant plasticizer in PVC products, polyurethanes, and thermoplastics. service.gov.uk

Textiles and Coatings: It is also found in textile coatings, adhesives, and paints. service.gov.uk

Lubricants: Lower alkylated versions of ITPs, including DIPP, are used as lubricant additives, while higher alkylated products can also function as base fluids. service.gov.uk

Emissions from products during their use, known as in-service losses, are a major contributor to the regional environmental concentration of DIPP. service.gov.uk This includes releases from PVC applications, paints, printed circuit boards, and textiles. service.gov.uk Organophosphate esters (OPEs) like DIPP can be released from consumer products and construction materials into the indoor environment and subsequently transported outdoors through air and dust. mdpi.com For example, OPEs used in building materials, furniture foam, and electronics can be emitted into the air and settle in dust. scholaris.ca

| Application Area | Primary Function | Release Pathway |

|---|---|---|

| PVC Products, Polyurethanes | Flame Retardant Plasticizer | In-service losses, volatilization, leaching service.gov.ukmdpi.com |

| Lubricants, Hydraulic Fluids | Additive, Base Fluid | In-service losses from use service.gov.uknih.gov |

| Textile Coatings, Paints, Adhesives | Flame Retardant | Volatilization, wear and tear service.gov.uk |

| Electronics, Building Materials | Flame Retardant, Plasticizer | Emission to indoor air and dust mdpi.comscholaris.ca |

End-of-Life Scenarios and Release from Waste Streams

The disposal of products containing DIPP marks the final stage of their lifecycle, representing a significant pathway for environmental release.

Wastewater Treatment Plants (WWTPs): Industrial discharges into sewers during the formulation of products like lubricants and plastics can introduce DIPP into wastewater. canada.ca Furthermore, OPEs can enter the municipal wastewater system when products and the dust containing them are washed away. mdpi.com In WWTPs, OPEs are subject to processes like adsorption to activated sludge and microbial degradation. mdpi.com While this can reduce the concentration in the effluent, the accumulation in sewage sludge is a concern. mdpi.com The application of these biosolids to agricultural land can then lead to soil contamination. canada.ca

Landfills: Products containing DIPP that are discarded in landfills contribute to long-term environmental release. As an additive, DIPP can leach from materials like plastics and foams into the landfill leachate. mdpi.comoaepublish.com This leachate, a highly contaminated liquid, can pose a significant threat to groundwater and surface water if not properly contained and treated. mdpi.com Studies on various contaminants in landfills show that waste streams are major reservoirs and sources of persistent pollutants. oaepublish.com Informal e-waste and end-of-life vehicle processing sites are also significant sources of OPEs, found in high concentrations in settled dust. nih.govresearchgate.net

| End-of-Life Scenario | Release Mechanism | Environmental Compartment Affected |

|---|---|---|

| Wastewater Treatment | Discharge of treated effluent, land application of contaminated biosolids canada.camdpi.com | Surface Water, Soil |

| Landfill Disposal | Leaching from discarded products into landfill leachate oaepublish.commdpi.com | Groundwater, Surface Water, Soil |

| Informal Waste Processing (e.g., e-waste) | Release into air and settled dust during dismantling and recycling activities nih.govresearchgate.net | Air, Soil, Dust |

Development of Sustainable Alternatives and Formulation Strategies

In response to the environmental concerns associated with traditional flame retardants, significant research has been directed toward developing safer and more sustainable alternatives and innovative formulation strategies.

The focus has shifted towards "green" flame retardants, which are often bio-based or synthesized using principles of green chemistry. tandfonline.com This includes a move away from halogenated compounds towards phosphorus, nitrogen, and inorganic (PIN) flame retardants. mdpi.complasticsengineering.org

Sustainable Alternatives: A key area of development is the use of renewable, bio-based feedstocks. ornl.gov These alternatives aim to be non-toxic, non-leaching, and have a lower carbon footprint. ornl.gov

Bio-based Phosphorus Compounds: Naturally occurring phosphorus compounds like phytic acid, a polyphosphate ester found in plants, are being explored as non-toxic flame retardant additives. nih.gov Research is also focused on synthesizing phosphorus compounds from abundant and renewable precursors like starch and cellulose (B213188). frontiersin.org

Lignin-Based Retardants: Lignin, a byproduct of the paper and bioethanol industries, is a promising renewable resource for creating flame retardants. plasticsengineering.orgmdpi.comnih.gov Its aromatic structure contributes to char formation, a key flame-retardant mechanism. mdpi.com

Other Biomolecules: Other biomolecules like chitosan, tannins, and derivatives of polysaccharides are being investigated for their flame-retardant properties, often used in synergistic combinations with phosphorus or nitrogen compounds. tandfonline.commdpi.com

Innovative Formulation Strategies: New strategies focus on improving performance while minimizing environmental impact.

Reactive Flame Retardants: A significant advancement is the development of reactive flame retardants that can be chemically integrated into the polymer structure through copolymerization or grafting. frontiersin.org This approach prevents the additive from leaching out of the material over its lifespan, a major issue with additive flame retardants like DIPP. ornl.gov

Synergistic Systems: Formulations are being designed that use a combination of substances to enhance flame retardancy. Phosphorus-nitrogen (P-N) systems are particularly effective, where the phosphorus component promotes char formation in the solid phase while the nitrogen compound releases inert gases to dilute the fuel in the gas phase. mdpi.commdpi.com

Nanocomposites and Core-Shell Structures: The incorporation of nano-scale additives, such as black phosphorus or core-shell nanofibrous systems, can simultaneously improve flame retardancy and the mechanical properties of polymers at very low concentrations. wjygy.com.cnacs.org For example, grafting a phosphorus-nitrogen polymer onto a cellulose nanofiber creates a hierarchical nanostructure that acts as both a reinforcing agent and a flame retardant for bio-polymers like polylactic acid (PLA). acs.org

Data-Driven Design: Machine learning and computational modeling are being used to accelerate the discovery and optimization of new, high-performance bio-based flame retardant formulations, reducing the need for extensive trial-and-error experimentation. rsc.org

| Compound/Strategy | Description | Key Advantage |

|---|---|---|

| Bio-based Phosphorus FRs (e.g., Phytic Acid) | Derived from renewable plant sources. nih.gov | Reduced toxicity, sustainable sourcing. ornl.govnih.gov |

| Lignin | Abundant biopolymer byproduct. plasticsengineering.org | Promotes char formation, renewable. mdpi.com |

| Reactive FRs | Chemically bonded to the polymer matrix. frontiersin.org | Non-leaching, permanent. ornl.gov |

| P-N Synergistic Systems | Combine phosphorus and nitrogen compounds. mdpi.com | Enhanced efficiency through dual-phase action. mdpi.com |

| Nanocomposites | Incorporate nano-scale flame retardants. wjygy.com.cn | High efficiency at low concentrations, improved mechanical properties. wjygy.com.cnacs.org |

Computational and Theoretical Studies on Diisopropylphenylphosphate

Molecular Modeling and Docking Simulations

No specific studies on the molecular modeling or docking simulations of Diisopropylphenylphosphate with any biological targets were identified. Therefore, predictions of its interactions with enzymes and calculations of ligand-target binding affinities are not available.

Prediction of Enzyme-Diisopropylphenylphosphate Interactions

There are no published data predicting the specific amino acid residues or binding modes involved in the interaction between this compound and enzymes such as acetylcholinesterase or alkaline phosphatase. nih.govnih.gov

Ligand-Target Binding Affinity Calculations

No computational studies calculating the binding free energy or other metrics of binding affinity between this compound and any protein target have been reported.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate

While QSAR models are a common tool for assessing the environmental properties of chemicals, no models specifically developed for or applied to this compound could be found. ecetoc.org

Prediction of Degradation Rates and Pathways